1-Ethyl-2-(4-pyridyl)piperazine
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Overview
Description
1-Ethyl-2-(4-pyridyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a pyridyl group.
Preparation Methods
The synthesis of 1-Ethyl-2-(4-pyridyl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives from suitable precursors.
Chemical Reactions Analysis
1-Ethyl-2-(4-pyridyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridyl or ethyl groups can be replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-(4-pyridyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(4-pyridyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Ethyl-2-(4-pyridyl)piperazine can be compared with other similar compounds, such as:
1-(2-Pyridyl)piperazine: This compound has a pyridyl group at the 2-position instead of the 4-position and is used in similar applications.
1-(4-Pyridyl)piperazine: This compound lacks the ethyl group and is used as a building block for various medicinally important molecules.
1-(2-Pyrimidyl)piperazine: This derivative has a pyrimidyl group and is a metabolite of buspirone, used in pharmaceutical research.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-ethyl-2-pyridin-4-ylpiperazine |
InChI |
InChI=1S/C11H17N3/c1-2-14-8-7-13-9-11(14)10-3-5-12-6-4-10/h3-6,11,13H,2,7-9H2,1H3 |
InChI Key |
LOJSVPBAVSMBIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNCC1C2=CC=NC=C2 |
Origin of Product |
United States |
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